molecular formula C19H21N3O3 B1194610 1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester

1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester

Cat. No. B1194610
M. Wt: 339.4 g/mol
InChI Key: XVSASXGJQRVIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester is a member of benzofurans.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Research demonstrates the synthesis of various related compounds, such as benzofuro[3,2-d]pyrimidinyl derivatives, through reactions involving similar functional groups. These processes often involve reactions with secondary amines, leading to substituted derivatives, showcasing the chemical versatility and potential applications of related compounds in chemical synthesis (Tarabová et al., 2010).

Structural Analysis and Modification

  • Structural Modifications and Conformational Studies : Investigations into the structural modification of thiazolo[3,2-a]pyrimidines reveal insights into the conformational features of these compounds. Such studies help understand how varying substituents impact the molecular structure and intermolecular interactions, which can be relevant for designing similar compounds for specific applications (Nagarajaiah & Begum, 2014).

Medicinal Chemistry Applications

  • Potential in Anticancer Research : Some studies focus on the synthesis of compounds with a structure similar to 1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester and evaluate their potential as anticancer agents. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for instance, showcases the potential of similar compounds in medicinal chemistry, especially in cancer research (Rehman et al., 2018).

Pharmacological Properties

  • Synthesis for Pharmacological Studies : Research on the development of multi-kilogram-scale synthesis of compounds like AZD1283, which involves coupling with piperidinecarboxylic acid, indicates the relevance of similar compounds in pharmacological studies. This showcases their utility in the synthesis of complex molecules for preclinical and clinical studies (Andersen et al., 2013).

Molecular Structure and Crystallography

  • X-Ray Powder Diffraction Studies : The molecular structure of related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, has been analyzed using X-ray powder diffraction. Such studies are critical for understanding the crystal structure and molecular geometry, which are vital for applications in material science and drug design (Wang et al., 2017).

properties

Product Name

1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate

InChI

InChI=1S/C19H21N3O3/c1-3-24-19(23)13-7-6-10-22(11-13)18-17-16(20-12(2)21-18)14-8-4-5-9-15(14)25-17/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3

InChI Key

XVSASXGJQRVIDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=NC3=C2OC4=CC=CC=C43)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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